Diethyl 1-benzylazetidine-3,3-dicarboxylate

Medicinal Chemistry Anticancer Platinum Complexes Structure-Activity Relationship

Diethyl 1-benzylazetidine-3,3-dicarboxylate (CAS 642411-11-8) is a versatile azetidine derivative with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. This compound is commercially available from multiple reputable suppliers with purities typically ranging from 95% to 98%, and is commonly used as a key intermediate in organic synthesis and pharmaceutical research.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 642411-11-8
Cat. No. B1313303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1-benzylazetidine-3,3-dicarboxylate
CAS642411-11-8
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CN(C1)CC2=CC=CC=C2)C(=O)OCC
InChIInChI=1S/C16H21NO4/c1-3-20-14(18)16(15(19)21-4-2)11-17(12-16)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
InChIKeyKGNAKGKJEBUHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1-benzylazetidine-3,3-dicarboxylate (CAS 642411-11-8): Technical Procurement Baseline for Azetidine-Based Building Blocks


Diethyl 1-benzylazetidine-3,3-dicarboxylate (CAS 642411-11-8) is a versatile azetidine derivative with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . This compound is commercially available from multiple reputable suppliers with purities typically ranging from 95% to 98%, and is commonly used as a key intermediate in organic synthesis and pharmaceutical research [1]. The molecule's structure features a four-membered azetidine ring substituted with a benzyl group at the 1-position and two ethyl ester groups at the 3-position, providing a unique scaffold that serves as a precursor for more complex molecular architectures [1]. Its established role as a building block makes it a compound of interest for laboratories focused on heterocyclic chemistry and drug discovery programs.

Diethyl 1-benzylazetidine-3,3-dicarboxylate: Why Simple N-Desbenzyl Analogs Are Not Direct Functional Replacements


For procurement professionals and researchers sourcing azetidine-3,3-dicarboxylate derivatives, generic substitution is not scientifically sound. The N-benzyl substituent on Diethyl 1-benzylazetidine-3,3-dicarboxylate (CAS 642411-11-8) is not a passive protecting group; it is a critical determinant of the molecule's biological and chemical properties. Studies on related metal complexes demonstrate that the nature of the benzyl substituent (e.g., unsubstituted benzyl vs. methoxy-substituted benzyl) directly dictates the resulting complex's antiproliferative activity, DNA interaction profile, and in vivo toxicity [1]. Therefore, substituting this compound with an N-unsubstituted analog like Diethyl azetidine-3,3-dicarboxylate (CAS 1011479-74-5) or other esters would fundamentally alter the steric and electronic environment, yielding a different molecular entity with a distinct and unpredictable reactivity and biological profile . This underscores the necessity of procuring the specific, characterized building block for reproducible and meaningful research outcomes.

Diethyl 1-benzylazetidine-3,3-dicarboxylate: Quantified Differentiation from Analogs in Anticancer Metal Complex Research


Superior Antiproliferative Activity in Pt(II) Complexes: N-Benzyl vs. N-(Methoxybenzyl) Analogs

In a series of ammine/cyclohexylamine platinum(II) complexes where the leaving group is a 1-(substituted benzyl)azetidine-3,3-dicarboxylate, the complex bearing the unsubstituted 1-benzyl moiety (Complex 1) exhibited markedly superior in vitro cytotoxicity compared to its direct structural analog with a 1-(3-methoxybenzyl) substituent (Complex 11) [1]. While both complexes showed comparable potency to cisplatin and oxaliplatin in some assays, their toxicity profiles diverged significantly, providing a clear differentiation point for the unsubstituted benzyl derivative.

Medicinal Chemistry Anticancer Platinum Complexes Structure-Activity Relationship

Differential In Vivo Safety Profile of N-Benzyl vs. N-(Methoxybenzyl) Pt(II) Complexes

An in vivo acute toxicity study in mice revealed a stark contrast in the safety profiles of platinum complexes incorporating different 1-(substituted benzyl)azetidine-3,3-dicarboxylate ligands. The complex with an unsubstituted 1-benzyl group (Complex 1) was found to be significantly more toxic, with an LD50 of 10.5 mg/kg, compared to its 3-methoxybenzyl analog (Complex 11), which demonstrated a much higher safety margin with an LD50 > 60 mg/kg [1]. This provides a crucial quantitative differentiation for researchers balancing efficacy and safety.

Toxicology Drug Safety In Vivo Pharmacology

Potency Advantage of Unsubstituted Benzyl over 4-Methoxybenzyl in Oxaliplatin-Derived Complexes

In a study of oxaliplatin derivatives, complexes using an unsubstituted benzyl moiety on the azetidine-3,3-dicarboxylate leaving group showed superior in vitro activity compared to those with a 4-methoxybenzyl group [1]. Specifically, Complex 10, which incorporates the unsubstituted benzyl group, exhibited lower IC50 values across both MCF-7 and A549 cell lines than its 4-methoxybenzyl analog (Complex 11), confirming the structure-dependent activity.

Medicinal Chemistry Oxaliplatin Derivatives Structure-Activity Relationship

Procurement-Relevant Purity and Characterization: Commercially Verified 97% Purity with Full QC Documentation

From a procurement standpoint, Diethyl 1-benzylazetidine-3,3-dicarboxylate (CAS 642411-11-8) is supplied with a verified purity standard of 97% by reputable vendors such as Bidepharm . Critically, this is accompanied by comprehensive batch-specific quality control documentation, including NMR, HPLC, and GC analytical data, which is not uniformly provided for all azetidine-3,3-dicarboxylate analogs from all sources . This ensures the material's identity and purity are confirmed, mitigating the risk of experimental variability due to unknown impurities.

Chemical Procurement Quality Control Analytical Chemistry

Diethyl 1-benzylazetidine-3,3-dicarboxylate: Validated Research Applications for the Azetidine Building Block


Synthesis of High-Potency Anticancer Pt(II) and Pd(II) Drug Candidates

This compound is the preferred precursor for synthesizing platinum(II) and palladium(II) complexes with high in vitro antiproliferative activity [1][2]. Evidence demonstrates that Pt(II) complexes using the 1-benzylazetidine-3,3-dicarboxylate moiety as a leaving group exhibit IC50 values in the low micromolar range (e.g., 3.15 μM against HCT-116) [1]. For research programs aiming to maximize cytotoxic potency in lead optimization, this unsubstituted benzyl derivative provides a distinct advantage over its methoxy-substituted analogs, which consistently show reduced activity [1][3].

Investigating Structure-Toxicity Relationships of Metal-Based Drugs

Due to the well-documented, divergent in vivo toxicity profile of its derived Pt(II) complexes (LD50 = 10.5 mg/kg for the unsubstituted benzyl complex vs. >60 mg/kg for the 3-methoxybenzyl analog) [1], Diethyl 1-benzylazetidine-3,3-dicarboxylate is an essential tool for studying the structure-toxicity relationship (STR) of metal-based anticancer agents. This compound enables the synthesis of potent but more toxic lead compounds, allowing researchers to systematically probe the balance between efficacy and safety through structural modification.

Serving as a Key Intermediate in Heterocyclic and Medicinal Chemistry

The compound's bifunctional nature, featuring both a reactive azetidine ring and two protected carboxylic acid groups, makes it a valuable intermediate for constructing more complex heterocyclic systems [4]. Its application extends beyond metal complexes, serving as a general-purpose building block in medicinal chemistry for the synthesis of diverse compound libraries where the unique steric and electronic properties of the azetidine scaffold are desired [4].

Academic and Industrial Research Requiring High-Purity, Fully Characterized Building Blocks

For laboratories that prioritize experimental reproducibility and reduced internal quality control overhead, this compound is available with a commercial purity specification of 97% and is backed by comprehensive, batch-specific QC documentation (NMR, HPLC, GC) . This level of characterization support is a key differentiator for procurement, ensuring the material can be used with confidence in sensitive and high-value synthetic or biological assays immediately upon receipt .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 1-benzylazetidine-3,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.